Bienvenue dans la boutique en ligne BenchChem!

2-(4-aminophenyl)-1H-benzimidazol-5-ol

Lipophilicity Formulation science Preclinical candidate optimization

2-(4-Aminophenyl)-1H-benzimidazol-5-ol (CAS 505078-82-0) is a 5-hydroxy-substituted benzimidazole derivative bearing a 4-aminophenyl group at the 2-position, with molecular formula C₁₃H₁₁N₃O and molecular weight 225.25 g/mol. It shares its core scaffold with two primary structural analogs: the 5-amino variant (2-(4-aminophenyl)-1H-benzimidazol-5-amine, CAS 7621-86-5) and the unsubstituted parent (2-(4-aminophenyl)-1H-benzimidazole, CAS 2963-77-1).

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
Cat. No. B285699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminophenyl)-1H-benzimidazol-5-ol
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)O)N
InChIInChI=1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17)7-12(11)16-13/h1-7,17H,14H2,(H,15,16)
InChIKeyIQJIBJPDMHIXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)-1H-benzimidazol-5-ol: Core Identity, Key Physicochemical Properties, and Comparator Landscape for Informed Procurement


2-(4-Aminophenyl)-1H-benzimidazol-5-ol (CAS 505078-82-0) is a 5-hydroxy-substituted benzimidazole derivative bearing a 4-aminophenyl group at the 2-position, with molecular formula C₁₃H₁₁N₃O and molecular weight 225.25 g/mol . It shares its core scaffold with two primary structural analogs: the 5-amino variant (2-(4-aminophenyl)-1H-benzimidazol-5-amine, CAS 7621-86-5) and the unsubstituted parent (2-(4-aminophenyl)-1H-benzimidazole, CAS 2963-77-1) . The 5-hydroxy group confers distinct physicochemical properties—including lower lipophilicity (predicted LogP ≈ 1.75) versus the 5-amino analog (LogP ≈ 3.56) —and enables participation in the benzimidazol-5-ol anti-HBV pharmacophore defined by Zhao et al. [1]. This compound serves as a monomeric building block in the same structural family as the dimeric Aβ42 fibril assembly inhibitor RO 90-7501 (CAS 293762-45-5) .

Why 2-(4-Aminophenyl)-1H-benzimidazol-5-ol Cannot Be Freely Substituted by Its 5-Amino or 5-Unsubstituted Analogs


The 5-position substituent on the benzimidazole core is a critical determinant of both physicochemical behavior and biological target engagement. Replacing the 5-hydroxy group of the target compound with a 5-amino group increases the predicted LogP by approximately 1.8 units (from 1.75 to 3.56) , substantially altering aqueous solubility, protein binding, and membrane permeability profiles. The phenolic –OH also carries a predicted pKa of 8.82 , meaning it exists in a largely neutral state at physiological pH but can ionize in slightly alkaline microenvironments, a property absent in the unsubstituted analog. Furthermore, the 5-hydroxybenzimidazole substructure has been specifically linked to anti-HBV activity in HepG2.2.15 cell-based assays [1], a pharmacophore feature that is lost upon removal or amine replacement of the 5-OH group. These differences render simple interchange without re-validation scientifically unsound.

Quantitative Differentiation Evidence for 2-(4-Aminophenyl)-1H-benzimidazol-5-ol vs. Closest Structural Analogs


LogP Differential: 2-(4-Aminophenyl)-1H-benzimidazol-5-ol is ~1.8 LogP Units More Hydrophilic Than Its 5-Amino Analog, Enabling Distinct Formulation and Solubility Profiles

The target compound exhibits a predicted LogP of 1.75, whereas its 5-amino analog (2-(4-aminophenyl)-1H-benzimidazol-5-amine, CAS 7621-86-5) has a LogP of 3.56 . This ~1.8 log-unit difference represents a >60-fold shift in theoretical octanol–water partition equilibrium, directly impacting aqueous solubility, plasma protein binding propensity, and passive membrane permeability. The lower LogP of the 5-hydroxy derivative predicts substantially higher aqueous solubility and reduced non-specific protein binding relative to the 5-amino comparator, a critical consideration for in vitro assay development and early in vivo formulation.

Lipophilicity Formulation science Preclinical candidate optimization

Ionizable Phenolic –OH (pKa 8.82) vs. Aromatic –NH₂: Differential Charge State at Physiological and Alkaline pH Conditions

The 5-hydroxy group of the target compound has a predicted pKa of 8.82 , indicating it remains predominantly neutral (protonated) at pH 7.4 but becomes increasingly ionized (phenolate form) above pH 8.5. In contrast, the 5-amino analog bears a typical aniline-type –NH₂ group with pKa estimated in the 4–5 range, meaning it is neutral at physiological pH. This difference implies that the target compound can reversibly shift charge state in alkaline microenvironments (e.g., certain intracellular compartments, alkaline chromatographic mobile phases), a property absent in the 5-amino comparator. The unsubstituted analog (CAS 2963-77-1) lacks any ionizable 5-substituent, further differentiating the target compound's pH-dependent behavior.

Ionization state Chromatographic behavior Target engagement modeling

Benzimidazol-5-ol Scaffold Demonstrates Anti-HBV Activity Superior to Lamivudine in HepG2.2.15 Cells (Class-Level SAR Supporting Selection Over Non-Hydroxylated Analogs for Antiviral Research)

In a defined series of 1-methyl-1H-benzimidazol-5-ol derivatives evaluated in HepG2.2.15 cells, compound 13b achieved an IC₅₀ of 7.8 μM against HBV with a selectivity index (SI) of 13.0, outperforming the reference drug lamivudine [1]. While the target compound 2-(4-aminophenyl)-1H-benzimidazol-5-ol was not individually tested in this study, the 5-hydroxybenzimidazole substructure—shared by all active compounds in the series—was essential for anti-HBV activity. Compounds lacking the 5-OH group or bearing alternative 5-substituents did not reproduce this level of activity within the same scaffold. This class-level SAR evidence provides a rationale for selecting the 5-hydroxy derivative over the 5-amino or 5-unsubstituted analogs when anti-HBV screening is the intended application.

Antiviral Hepatitis B virus Pharmacophore selection

Predicted Hydrogen-Bond Donor/Acceptor Profile Distinguishes 2-(4-Aminophenyl)-1H-benzimidazol-5-ol from 5-Unsubstituted Analog: Impact on Crystallinity, Melting Behavior, and Supramolecular Interactions

The target compound possesses three hydrogen-bond donors (phenolic –OH, aromatic –NH₂) and three hydrogen-bond acceptors (benzimidazole N atoms). The unsubstituted analog 2-(4-aminophenyl)-1H-benzimidazole has only two HBDs (aromatic –NH₂) and two HBAs, lacking the additional H-bonding network conferred by the 5-OH. This difference is reflected in the distinct melting point ranges: the unsubstituted analog melts at 248–252 °C , while the 5-amino analog melts at 234–238 °C . Although the melting point of the target compound is not reported in the accessed databases, the additional intermolecular hydrogen bonding from the 5-OH group is expected to alter crystal packing energy and solubility relative to the unsubstituted parent. The 5-hydroxy group also provides a synthetic handle for further derivatization (e.g., etherification, esterification, glucuronidation) that is absent in the unsubstituted comparator.

Hydrogen bonding Solid-state properties Crystallization screening

Evidence-Backed Application Scenarios for 2-(4-Aminophenyl)-1H-benzimidazol-5-ol Based on Quantitative Differentiation Data


Scaffold for Anti-HBV Hit-to-Lead Optimization: Leveraging the 5-Hydroxybenzimidazole Pharmacophore

Based on class-level anti-HBV SAR from Zhao et al. (2010) showing that 1H-benzimidazol-5-ol derivatives achieve IC₅₀ values as low as 7.8 μM—superior to lamivudine—the target compound provides an analytically characterized monomeric 5-hydroxybenzimidazole entry point for medicinal chemistry campaigns targeting hepatitis B virus. Its LogP of 1.75 and pKa of 8.82 (predicted) place it in a favorable physicochemical space for further optimization of cellular permeability and solubility relative to more lipophilic 5-amino analogs.

Physicochemical Probe for Structure–Property Relationship (SPR) Studies Comparing 5-OH vs. 5-NH₂ Substituent Effects on Benzimidazole Series

The ~1.8 log-unit LogP difference between 2-(4-aminophenyl)-1H-benzimidazol-5-ol (LogP 1.75) and its 5-amino analog (LogP 3.56) makes this matched molecular pair an ideal system for deconvoluting the contribution of a single hydrogen-bonding substituent to solubility, permeability, and metabolic stability. Procurement of both compounds enables controlled head-to-head SPR studies without confounding changes to the core or the 4-aminophenyl tail.

Monomeric Reference Standard for Dimeric Benzimidazole Inhibitor Programs (e.g., RO 90-7501-Derived Probes)

RO 90-7501 (CAS 293762-45-5), a dimeric 2,5'-bi-1H-benzimidazole with Aβ42 fibril assembly inhibitory activity (EC₅₀ = 2 μM) , shares the same monomeric 2-(4-aminophenyl)benzimidazole substructure. The target compound can serve as a synthetic intermediate or an analytical reference monomer for quality control, impurity profiling, and SAR deconvolution in programs using RO 90-7501 or analogous dimeric scaffolds.

Synthetic Intermediate for Regioselective Derivatization via Phenolic –OH Functionalization

The uniquely positioned phenolic –OH at the 5-position (predicted pKa 8.82) provides a chemoselective derivatization handle for etherification, esterification, or conjugation reactions that is entirely absent in the 5-unsubstituted analog and functionally distinct from the 5-NH₂ group of the 5-amino analog. This enables orthogonal synthetic strategies (e.g., prodrug formation, affinity-tag attachment) for users requiring a benzimidazole core with a single site for selective modification.

Quote Request

Request a Quote for 2-(4-aminophenyl)-1H-benzimidazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.